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Abstract: Cedrelone is a naturally occurring tetranortriterpenoid, a class of complex chemical
compounds known as limonoids, which are abundant in the Meliaceae and Rutaceae plant
families.[1] Isolated primarily from species such as Toona ciliata, Cedrelone has garnered
significant interest within the scientific community for its diverse biological activities, including
potential antitumor effects.[2][3] This guide provides a comprehensive overview of the
fundamental chemical properties of Cedrelone, intended for researchers, scientists, and
professionals in drug development. We will delve into its structural identity, core
physicochemical characteristics, chemical reactivity, and stability. Furthermore, this document
outlines standardized experimental protocols for the characterization of Cedrelone, ensuring a
foundation of technical accuracy and field-proven insight for its application in research and
development.

Introduction to Cedrelone

Cedrelone is a prominent member of the limonoid class of secondary metabolites, which are
characterized by a furan ring and a highly oxygenated tetracyclic triterpene core structure.[1] Its
discovery and isolation from plants like Toona ciliata (Red Cedar) have paved the way for
investigations into its pharmacological potential.[3][4] Notably, Cedrelone has been identified

© 2026 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b224078?utm_src=pdf-interest
https://www.benchchem.com/product/b224078?utm_src=pdf-body
https://www.researchgate.net/publication/346771265_Limonoids_from_Citrus_Chemistry_anti-tumor_potential_and_other_bioactivities
https://www.benchchem.com/product/b224078?utm_src=pdf-body
https://www.biopharminternational.com/view/forced-degradation-studies-regulatory-considerations-and-implementation
https://www.invivochem.com/Cedrelone.html
https://www.benchchem.com/product/b224078?utm_src=pdf-body
https://www.benchchem.com/product/b224078?utm_src=pdf-body
https://www.benchchem.com/product/b224078?utm_src=pdf-body
https://www.benchchem.com/product/b224078?utm_src=pdf-body
https://www.researchgate.net/publication/346771265_Limonoids_from_Citrus_Chemistry_anti-tumor_potential_and_other_bioactivities
https://www.invivochem.com/Cedrelone.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cedrelone
https://www.benchchem.com/product/b224078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b224078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

as an activator of the Phenazine biosynthesis-like domain-containing protein (PBLD) and has
been shown to induce apoptosis in cancer cells, highlighting its promise as a lead compound in
oncology research.[3] A thorough understanding of its chemical properties is paramount for its
extraction, purification, formulation, and the rational design of synthetic derivatives with
enhanced therapeutic profiles.

Chemical Structure and Identity

The precise chemical identity of a compound is the bedrock of all subsequent research. It
dictates the molecule's physical behavior, reactivity, and interaction with biological systems.

Molecular Formula and Weight

Cedrelone is defined by the following fundamental identifiers:
e Molecular Formula: C26H300s5[4]
e Molecular Weight: Approximately 422.5 g/mol [4]

o Exact Mass: 422.20932405 Da[4]

IUPAC Nomenclature and Synonyms

The systematic name for Cedrelone, according to the International Union of Pure and Applied
Chemistry (IUPAC), provides an unambiguous description of its complex stereochemistry and
polycyclic nature.

« IUPAC Name: (1R,2R,4R,6S,7S,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-
pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.0%1,1%]octadeca-12,16-diene-14,18-dione[4]

e CAS Number: 1254-85-9

e Common Synonyms: Cedrelon

Structural Elucidation

The structure of Cedrelone is a complex fusion of rings incorporating several key functional
groups that are crucial to its chemical behavior. These include:
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An q,3-unsaturated ketone system in one of the rings.

A hydroxy! (-OH) group.

An epoxide (cyclic ether) ring.

A furan ring, which is characteristic of many limonoids.

Multiple methyl groups contributing to its steric and electronic profile.
These features are best visualized through a structural diagram.

Caption: Chemical Structure of Cedrelone with key functional groups.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various
environments, from a laboratory solvent to a complex biological system. These properties
influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug
development.

Physical State and Solubility

Cedrelone typically exists as a solid at room temperature.[3] Its solubility is a key parameter for
experimental design. It is generally soluble in organic solvents such as Dimethyl Sulfoxide
(DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For biological assays,
creating a concentrated stock solution in DMSO is a common and effective practice.

Thermal and Other Physical Properties

The table below summarizes the key quantitative physicochemical properties of Cedrelone.
The boiling point is a calculated value, as thermal decomposition may occur before boiling
under standard pressure.
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Chemical Reactivity and Stability

The reactivity of Cedrelone is governed by its constituent functional groups. Understanding
these reactive centers is crucial for predicting potential metabolic pathways, designing synthetic
modifications, and establishing appropriate storage conditions.

Key Functional Groups and Their Reactivity

o Hydroxyl (-OH) Group: This group is a primary site for metabolic transformations such as
glucuronidation or sulfation. In a laboratory setting, it is a reactive handle for esterification or
etherification. For instance, acetylation of the hydroxyl group has been shown to modify its
cytotoxic activity.

e 0,B-Unsaturated Ketone: This moiety is an electrophilic center susceptible to nucleophilic
attack, such as a Michael addition. This reactivity is often implicated in the mechanism of
action for many bioactive natural products.

e Epoxide Ring: The strained three-membered ether ring is reactive towards nucleophiles,
which can lead to ring-opening reactions. This process can be catalyzed by either acid or
base.

e Furan Ring: While aromatic, the furan ring can undergo reactions such as electrophilic
substitution and is also susceptible to oxidation, which can lead to ring opening.
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Caption: Conceptual map of Cedrelone's key reactive functional groups.

Stability and Degradation Profile

Cedrelone requires careful handling and storage to maintain its chemical integrity.

e Storage: As a powder, it should be stored at -20°C for long-term stability (up to 3 years).[3] In
a solvent like DMSO, it should be kept at -80°C and is stable for shorter periods (up to 6
months).[3]

e Photostability: Cedrelone is susceptible to photooxidation. Exposure to UV light can lead to
the formation of photooxidation products, a reaction that appears to involve singlet oxygen.
Therefore, all work with Cedrelone and its solutions should be conducted with protection
from light.

e pH Sensitivity: The presence of the epoxide and ester-like functionalities suggests potential
instability under strongly acidic or basic conditions, which could catalyze hydrolysis or ring-
opening reactions.

Experimental Methodologies for Characterization

To ensure the reliability and reproducibility of research involving Cedrelone, standardized
protocols for its characterization are essential. The following workflows represent a self-
validating system for confirming the identity, purity, and properties of a Cedrelone sample.
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Caption: A logical workflow for the comprehensive chemical characterization of Cedrelone.

Protocol for Determination of Solubility

Rationale: Establishing a precise solubility profile is critical for preparing solutions for bioassays
and formulation development. This protocol uses a standard method to determine solubility in
common laboratory solvents.

o Preparation: Dispense a small, accurately weighed amount of Cedrelone (e.g., 1 mg) into
several separate glass vials.

e Solvent Addition: To each vial, add a precise volume (e.g., 100 pL) of the test solvent (e.g.,
DMSO, ethanol, water, phosphate-buffered saline).

o Mixing: Vortex each vial vigorously for 2 minutes at room temperature.

» Observation: Visually inspect for any undissolved solid particles. If the sample is fully
dissolved, it is soluble at =10 mg/mL.

e Incremental Addition: If the solid is not fully dissolved, add another measured aliquot of
solvent, vortex, and re-observe. Repeat until the solid is fully dissolved.

o Calculation: Calculate the solubility based on the total volume of solvent required to dissolve
the initial mass of Cedrelone.
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o Causality Note: Starting with a polar solvent like water and moving to less polar solvents can
quickly establish the general polarity and solubility characteristics of the compound, guiding
solvent selection for chromatography and bioassays.

Protocol for Spectroscopic Analysis Workflow

Rationale: A combination of spectroscopic techniques provides unambiguous structural
confirmation and purity assessment. This workflow ensures all necessary data is collected.

e Mass Spectrometry (MS):
o Prepare a dilute solution of Cedrelone in a suitable solvent (e.g., methanol or acetonitrile).

o Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
using electrospray ionization (ESI).

o Objective: Confirm the exact mass of the molecular ion ([M+H]*, [M+Na]*) to validate the
molecular formula (C26H3005). Analyze fragmentation patterns to support the proposed
structure.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve ~5-10 mg of Cedrelone in an appropriate deuterated solvent (e.g., CDCIs or
DMSO-ds) in an NMR tube.

o Acquire *H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

o Objective: The *H and 13C spectra will confirm the number and type of protons and
carbons. 2D NMR experiments are crucial for assembling the molecular fragments and
confirming the connectivity of the complex polycyclic structure.

e Infrared (IR) Spectroscopy:

o Prepare the sample as a KBr pellet or as a thin film from a volatile solvent (e.qg.,
chloroform).

o Acquire the IR spectrum.
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o Objective: Identify characteristic absorption bands for the key functional groups: a strong
peak around 1650-1750 cm~1 for the carbonyls (C=0), a broad peak around 3200-3600
cm~1 for the hydroxyl group (-OH), and C-O stretching for the epoxide and furan rings.

Protocol for Stability Assessment (Forced Degradation
Study)

Rationale: Forced degradation studies intentionally stress the molecule to identify potential
degradation products and pathways, which is a regulatory requirement and essential for
developing stable formulations.[5][6] This protocol is based on ICH guidelines.[7]

o Stock Solution Preparation: Prepare a well-characterized stock solution of Cedrelone in a
suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

» Stress Conditions (run in parallel with a control sample protected from stress):

o

Acid Hydrolysis: Add HCI to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

o Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24
hours.

o Oxidation: Add 3% H20:2. Incubate at room temperature for 24 hours.
o Thermal Stress: Incubate the stock solution at 80°C for 48 hours.

o Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., 1.2 million
lux hours and 200 watt hours/m2) in a photostability chamber.

o Sample Analysis: After the incubation period, neutralize the acid and base samples. Analyze
all samples, including the control, by a stability-indicating HPLC-UV method.

o Data Evaluation: Compare the chromatograms of the stressed samples to the control. The
goal is to achieve 5-20% degradation.[5] Quantify the loss of the parent Cedrelone peak and
the formation of new degradation product peaks. This validates that the analytical method
can separate degradants from the parent compound.

Conclusion
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Cedrelone presents a complex and fascinating chemical profile, defined by its intricate
polycyclic structure and an array of reactive functional groups. Its identity is well-established,
and its physicochemical properties, particularly its solubility in organic solvents and sensitivity
to light, dictate the necessary conditions for its experimental handling and storage. The
reactivity of its hydroxyl, epoxide, and a,B3-unsaturated ketone moieties offers opportunities for
synthetic modification to enhance its biological activity while also presenting challenges for
formulation stability. The experimental protocols outlined in this guide provide a robust
framework for researchers to validate their samples and investigate the properties of
Cedrelone in a consistent and scientifically rigorous manner, ultimately facilitating its journey
from a natural product of interest to a potential therapeutic agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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